N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
Description
N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a pyrimidoindole derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
- 7,8-Dimethoxy groups on the indole moiety, enhancing solubility and electronic properties.
- 4-Oxo group contributing to hydrogen-bonding interactions.
- N-(2,4-difluorobenzyl)acetamide side chain, which introduces fluorinated aromaticity for improved metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O4/c1-30-16-6-13-15(7-17(16)31-2)26-20-19(13)25-10-27(21(20)29)9-18(28)24-8-11-3-4-12(22)5-14(11)23/h3-7,10,26H,8-9H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDSIFUFKQWTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=C(C=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 433.41 g/mol. The compound features a complex structure that includes a pyrimidine core and difluorobenzyl substituent.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.2 |
| MCF-7 | 6.8 |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. In vitro tests show effective inhibition against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is implicated in various metabolic disorders and cancer progression .
Case Studies
- Case Study on Cancer Cell Lines : A study conducted on the efficacy of this compound revealed that treatment led to a dose-dependent decrease in cell viability in both A549 and MCF-7 cells. Flow cytometry analysis indicated an increase in apoptotic cells after 48 hours of treatment.
- Antimicrobial Efficacy : In a separate investigation focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that it effectively inhibited bacterial growth at concentrations that are achievable in vivo.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Fluorine vs. Chlorine : The target’s 2,4-difluorobenzyl group (vs. 3-chlorophenyl in ) offers lower molecular weight and higher metabolic stability compared to chlorinated analogs. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets.
- Methoxy vs. Methyl : The 7,8-dimethoxy groups in the target compound improve solubility relative to the 8-methyl substituent in , which increases steric hindrance.
- Sulfonyl vs.
Structure-Activity Relationship (SAR) Insights
- Fluorine Positioning : The 8-fluoro substituent in and may mimic electron-withdrawing effects of methoxy groups but with reduced steric demand.
- Aromatic Substitutions : The N-(3,4-dimethoxyphenyl) group in introduces hydrogen-bonding capacity, whereas the target’s difluorobenzyl group prioritizes lipophilicity.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide?
Methodological Answer: The synthesis of pyrimido[5,4-b]indole derivatives typically involves coupling reactions. For example:
Core Formation : Start with the pyrimidoindole core (e.g., 7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole) synthesized via cyclization of substituted indole precursors under acidic or basic conditions.
Acetamide Linkage : React the core with chloroacetyl chloride or bromoacetate derivatives to introduce the acetamide side chain.
Substitution : Couple the intermediate with 2,4-difluorobenzylamine using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of triethylamine (TEA) as a base.
Purification : Use reverse-phase chromatography (C18 column, water:methanol gradient) for final purification .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve single crystals grown via slow evaporation (e.g., in methanol/chloroform mixtures) to determine bond lengths, angles, and hydrogen-bonding patterns. SHELX software is widely used for refinement .
- NMR Spectroscopy : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm substituent positions. For example, the 2,4-difluorobenzyl group shows distinct aromatic splitting patterns in -NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode, calculated vs. observed m/z) .
Advanced Research Questions
Q. How can structural modifications optimize the compound's bioactivity, such as Toll-Like Receptor 4 (TLR4) binding?
Methodological Answer:
- SAR Studies : Systematically vary substituents on the pyrimidoindole core and benzyl group. For instance:
- In Silico Docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with TLR4’s MD-2 binding pocket. Prioritize derivatives with predicted hydrogen bonds to residues like Arg264 or Lys362 .
- Biological Assays : Test analogs in HEK-Blue hTLR4 reporter cells to measure NF-κB activation (via SEAP secretion) and validate SAR trends .
Q. How should researchers address contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using multiple methods. For example:
- Control for Solubility : Ensure consistent DMSO concentrations (<0.1%) and use solubility enhancers (e.g., cyclodextrins) to avoid false negatives .
- Batch Reproducibility : Verify compound purity (≥95% by HPLC) and confirm stereochemical stability under assay conditions .
Q. What strategies resolve crystallographic challenges, such as poor diffraction or twinning?
Methodological Answer:
- Crystal Optimization : Screen crystallization conditions (e.g., PEG/Ion screens) and use seeding techniques to improve crystal size/quality.
- Data Collection : For twinned crystals, apply the TwinLaw matrix in SHELXL to deconvolute overlapping reflections. Use high-flux synchrotron sources (e.g., APS or ESRF) for weakly diffracting samples .
- Hydrogen Bond Analysis : Use graph-set analysis (e.g., Etter’s rules) to identify recurring motifs (e.g., R_2$$^2(8) dimers) that stabilize the crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
